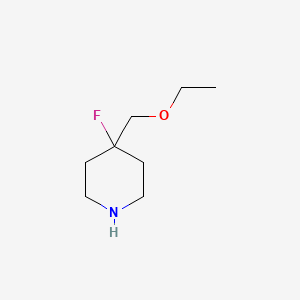
1-Benzyl-6,6-dimethyl-piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine is an organic compound with the molecular formula C14H21N. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This compound features a piperidine ring substituted with a phenylmethyl group and two methyl groups at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine typically involves the reaction of 3-piperidinone with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Substitution: Benzyl chloride in the presence of a base like sodium hydride in THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Piperidinone, 6,6-dimethyl-1-(phenylmethyl): A closely related compound with similar structural features and chemical properties.
6,6-Dimethyl-1-[3-(tetradecyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Another compound with a similar core structure but different substituents.
Uniqueness
6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
1-benzyl-6,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-14(2)9-8-13(15)11-16(14)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 |
InChI-Schlüssel |
SWLVJRPGACPDIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CN1CC2=CC=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


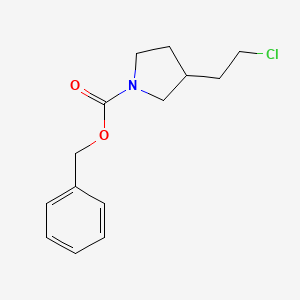
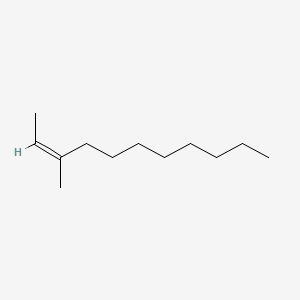
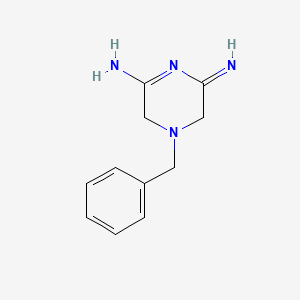

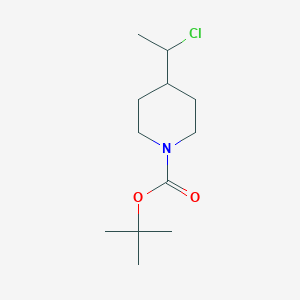

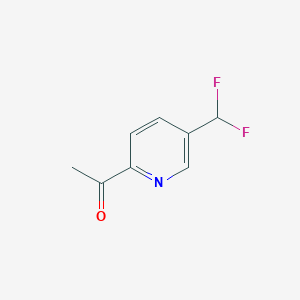
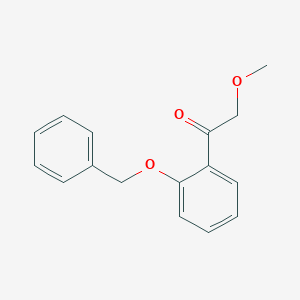
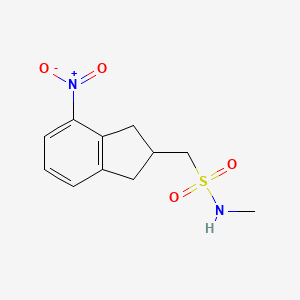
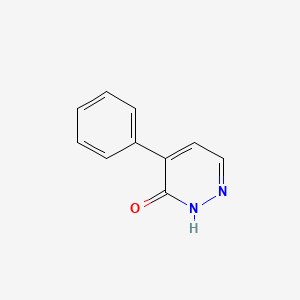
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
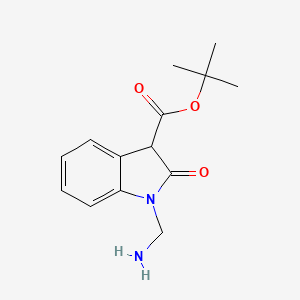
![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)
